molecular formula C8H8N2 B161565 5-methyl-1H-indazole CAS No. 1776-37-0

5-methyl-1H-indazole

Cat. No.: B161565
CAS No.: 1776-37-0
M. Wt: 132.16 g/mol
InChI Key: DCUNRLLJHAWKRZ-UHFFFAOYSA-N
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Description

5-Methyl-1H-indazole is a heterocyclic aromatic organic compound belonging to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal applications. The structure of this compound consists of a benzene ring fused to a pyrazole ring, with a methyl group attached to the fifth position of the indazole ring.

Scientific Research Applications

5-Methyl-1H-indazole has a wide range of scientific research applications, including:

Safety and Hazards

Safety data sheets suggest that indazole derivatives should be handled with care. They can cause skin and eye irritation, and may be harmful if swallowed or inhaled .

Future Directions

Indazole derivatives have shown promise in various areas of medicinal chemistry, including as protein kinase inhibitors for the treatment of cancer . The indazole scaffold has been identified as a generalist for marketed and clinical drugs, and more antitumor drugs with indazole scaffold are expected to be on the market in the future .

Biochemical Analysis

Biochemical Properties

5-Methyl-1H-indazole, like other indazole derivatives, interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the specific functional groups present in the derivative. For instance, indazole-containing derivatives have been found to inhibit the production of certain mediators in osteoarthritis cartilage in a concentration-dependent manner .

Cellular Effects

This compound can influence cell function in various ways. For example, certain indazole derivatives have been found to inhibit cell growth, being particularly effective against colon and melanoma cell lines . These effects can be attributed to the compound’s impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions at the molecular level. It may bind to specific biomolecules, inhibit or activate enzymes, and induce changes in gene expression. For instance, some indazole derivatives have been found to inhibit DNA topoisomerase 2 .

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-1H-indazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Halogenation: Typically involves the use of halogens (e.g., chlorine, bromine) in the presence of a catalyst.

    Nitration: Uses nitric acid and sulfuric acid under controlled temperature conditions.

    Sulfonation: Employs sulfur trioxide or chlorosulfonic acid.

    Alkylation and Acylation: Utilizes alkyl halides or acyl chlorides in the presence of a Lewis acid catalyst.

Major Products: The major products formed from these reactions include halogenated, nitrated, sulfonated, alkylated, and acylated derivatives of this compound, which can be further utilized in various chemical and pharmaceutical applications .

Comparison with Similar Compounds

    1H-Indazole: The parent compound without the methyl group.

    2H-Indazole: A tautomeric form with the hydrogen atom on the nitrogen at the second position.

    3H-Indazole: Another tautomeric form with the hydrogen atom on the nitrogen at the third position.

    5-Bromo-1H-Indazole: A halogenated derivative with a bromine atom at the fifth position.

Uniqueness: 5-Methyl-1H-indazole is unique due to the presence of the methyl group at the fifth position, which can influence its chemical reactivity and biological activity. This substitution can enhance its stability and modify its interaction with molecular targets, making it distinct from other indazole derivatives .

Properties

IUPAC Name

5-methyl-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2/c1-6-2-3-8-7(4-6)5-9-10-8/h2-5H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCUNRLLJHAWKRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50505277
Record name 5-Methyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50505277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1776-37-0
Record name 5-Methyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50505277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Methyl-1H-indazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What insights does the crystal and molecular structure of 3-phenyl-5-methyl-1H-indazole offer about its potential chemical properties?

A: The crystal and molecular structure of 3-phenyl-5-methyl-1H-indazole, as detailed in the research [], provides valuable information about the spatial arrangement of atoms within the molecule. This information can be used to infer potential:

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